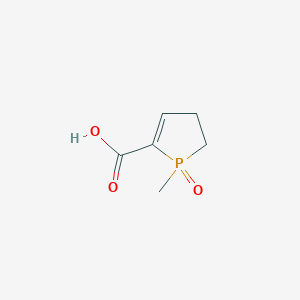
1-Methyl-1-oxo-4,5-dihydro-1H-1lambda~5~-phosphole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1-oxo-4,5-dihydro-1H-1lambda~5~-phosphole-2-carboxylic acid is a chemical compound that belongs to the class of phosphole derivatives Phospholes are heterocyclic compounds containing a phosphorus atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1-oxo-4,5-dihydro-1H-1lambda~5~-phosphole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phosphine oxide with an alkyne, followed by cyclization to form the phosphole ring. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1-oxo-4,5-dihydro-1H-1lambda~5~-phosphole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphole oxides.
Reduction: Reduction reactions can convert the compound to its corresponding phosphole derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphole oxides, while reduction may produce phosphole derivatives with different functional groups.
Scientific Research Applications
1-Methyl-1-oxo-4,5-dihydro-1H-1lambda~5~-phosphole-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex phosphole derivatives.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 1-Methyl-1-oxo-4,5-dihydro-1H-1lambda~5~-phosphole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- 1-((5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)-1H-1,2,4-triazole-3-carboxylic acid
Comparison: 1-Methyl-1-oxo-4,5-dihydro-1H-1lambda~5~-phosphole-2-carboxylic acid is unique due to the presence of a phosphorus atom in its ring structure, which distinguishes it from other similar compounds that may contain nitrogen or oxygen atoms in their rings. This unique feature imparts different chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
36163-70-9 |
|---|---|
Molecular Formula |
C6H9O3P |
Molecular Weight |
160.11 g/mol |
IUPAC Name |
1-methyl-1-oxo-2,3-dihydro-1λ5-phosphole-5-carboxylic acid |
InChI |
InChI=1S/C6H9O3P/c1-10(9)4-2-3-5(10)6(7)8/h3H,2,4H2,1H3,(H,7,8) |
InChI Key |
RDCOXSIGVSHKOJ-UHFFFAOYSA-N |
Canonical SMILES |
CP1(=O)CCC=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(2-Chlorophenyl)-1-[2-(2-chlorophenyl)-4-nitrophenoxy]-4-nitrobenzene](/img/structure/B13741955.png)

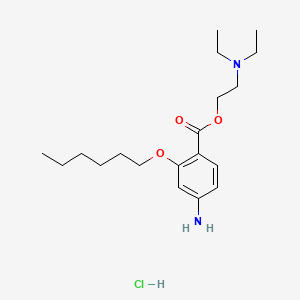
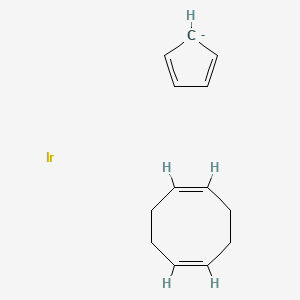
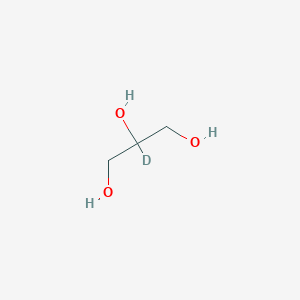


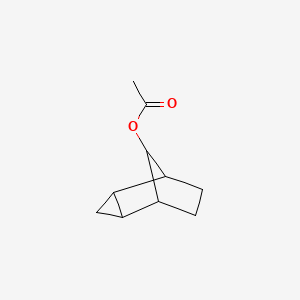
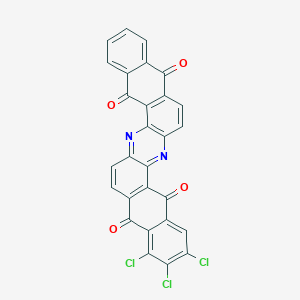
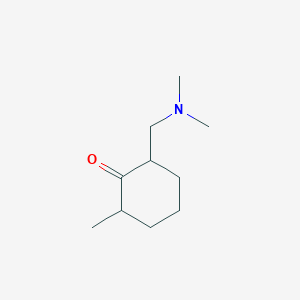
![Dimethyl [2-(4-{[3-(benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)ethyl](methoxy)propanedioate](/img/structure/B13741991.png)
